molecular formula C5H3BrClNZn B2551144 2-Chloro-4-pyridylzinc bromide CAS No. 1227940-97-7

2-Chloro-4-pyridylzinc bromide

Cat. No.: B2551144
CAS No.: 1227940-97-7
M. Wt: 257.82
InChI Key: DDPTZXSWRSDVOU-UHFFFAOYSA-M
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Description

2-Chloro-4-pyridylzinc bromide is an organozinc compound with the molecular formula C₅H₃BrClNZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions. The compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-pyridylzinc bromide can be synthesized via the direct insertion of active zinc into 2-chloro-4-bromopyridine. This process involves the treatment of 2-chloro-4-bromopyridine with active zinc in the presence of a suitable solvent such as THF under mild conditions . The reaction is typically carried out at room temperature and can be completed within a few hours.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The compound is usually produced in large quantities and stored in glass bottles with screw caps and septa to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-pyridylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the pyridylzinc compound and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄), aryl or vinyl halides, bases (e.g., potassium carbonate)

    Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to 100°C.

Major Products

The major products formed from these reactions are biaryl or heteroaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

2-Chloro-4-pyridylzinc bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-4-pyridylzinc bromide in cross-coupling reactions involves the transmetalation step, where the pyridylzinc compound transfers its pyridyl group to the palladium catalyst. This is followed by the reductive elimination step, where the palladium catalyst forms a new carbon-carbon bond between the pyridyl group and the aryl or vinyl halide . The overall process is facilitated by the presence of a base, which helps to deprotonate the pyridylzinc compound and activate it for the transmetalation step.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridylzinc bromide: Similar to 2-chloro-4-pyridylzinc bromide but lacks the chloro substituent. It is also used in cross-coupling reactions but may have different reactivity and selectivity.

    4-Pyridylzinc bromide: Another similar compound with the pyridyl group in a different position.

Uniqueness

This compound is unique due to the presence of both chloro and pyridyl groups, which can influence its reactivity and selectivity in cross-coupling reactions. The chloro substituent can provide additional sites for further functionalization, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

bromozinc(1+);2-chloro-4H-pyridin-4-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN.BrH.Zn/c6-5-3-1-2-4-7-5;;/h2-4H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACYBHUOXWGOFY-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=[C-]1)Cl.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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